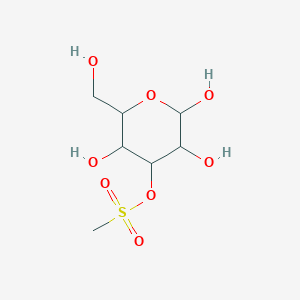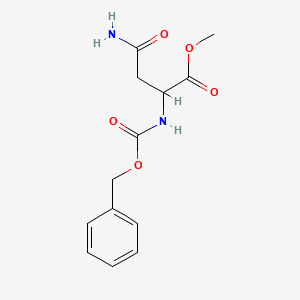
Asparagine, N-carbobenzyloxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asparagine, N-carbobenzyloxy- is a derivative of the amino acid asparagine. It is often used in peptide synthesis as a protecting group for the amino group of asparagine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Asparagine, N-carbobenzyloxy- typically involves the protection of the amino group of asparagine using a carbobenzyloxy (Cbz) group. One common method involves the reaction of L-asparagine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like nitromethane at room temperature .
Industrial Production Methods
Industrial production of Asparagine, N-carbobenzyloxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization from solvents like acetone and water .
化学反応の分析
Types of Reactions
Asparagine, N-carbobenzyloxy- undergoes various chemical reactions, including:
Hydrolysis: The Cbz group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the Cbz group is replaced by other protecting groups.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles in organic solvents under mild conditions.
Major Products Formed
Hydrolysis: L-asparagine and benzyl alcohol.
Substitution: L-asparagine derivatives with different protecting groups.
科学的研究の応用
Asparagine, N-carbobenzyloxy- has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for the amino group of asparagine in peptide synthesis.
Cancer Research: Asparagine derivatives are studied for their role in cancer cell metabolism and potential therapeutic applications.
Protein Engineering: Used in the study of protein folding and stability.
作用機序
The primary mechanism of action of Asparagine, N-carbobenzyloxy- involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino group of asparagine from unwanted reactions during peptide chain elongation. The protected amino group can later be deprotected through hydrogenolysis, allowing for further reactions .
類似化合物との比較
Similar Compounds
Nα-Fmoc-L-asparagine: Another protecting group used in peptide synthesis.
Nα-Boc-L-asparagine: Similar to Cbz but uses a tert-butyloxycarbonyl (Boc) group for protection.
Uniqueness
Asparagine, N-carbobenzyloxy- is unique due to its stability and ease of removal under mild conditions. The Cbz group provides effective protection during peptide synthesis and can be selectively removed without affecting other functional groups .
特性
IUPAC Name |
methyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIPRSHYISKHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
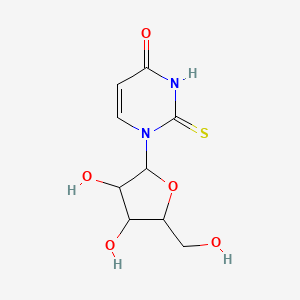
![(2S)-1-[(2S)-2-[(2S,3S)-2-[(2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-3-methylpentanamido]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392366.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)

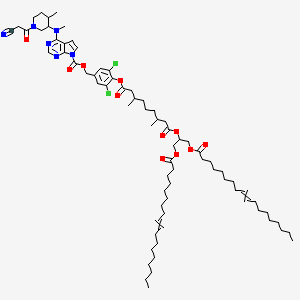

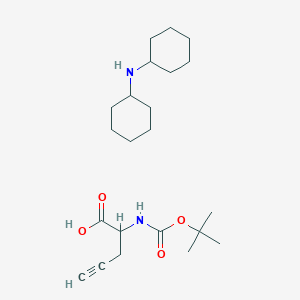

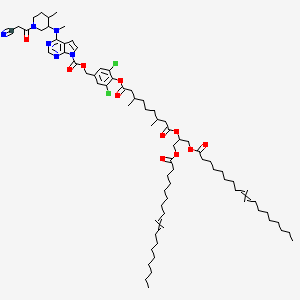

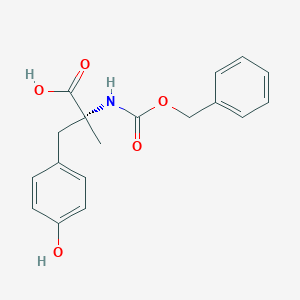
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)
![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)
